molecular formula C16H13Cl2NO4 B14676887 Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate CAS No. 38507-85-6

Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate

Cat. No.: B14676887
CAS No.: 38507-85-6
M. Wt: 354.2 g/mol
InChI Key: GNPUAFXZIJFHRK-UHFFFAOYSA-N
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Description

Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, an amino carbonyl group, and a hydroxybenzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate typically involves the reaction of 2,6-dichloroaniline with ethyl 2-hydroxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxybenzoate: Lacks the dichlorophenyl and amino carbonyl groups, resulting in different reactivity and applications.

    2,6-Dichloroaniline: Contains the dichlorophenyl group but lacks the ester and hydroxybenzoate functionalities.

Uniqueness

Ethyl 5-(((2,6-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

38507-85-6

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

ethyl 5-[(2,6-dichlorophenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C16H13Cl2NO4/c1-2-23-16(22)10-8-9(6-7-13(10)20)15(21)19-14-11(17)4-3-5-12(14)18/h3-8,20H,2H2,1H3,(H,19,21)

InChI Key

GNPUAFXZIJFHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

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